molecular formula C16H16FNO3 B4926296 N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide

Cat. No. B4926296
M. Wt: 289.30 g/mol
InChI Key: ZSSPKELUCYFQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide, also known as FLEA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. FLEA belongs to the class of N-aryl-2-phenylacetamides, which have been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. In

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been found to have potential therapeutic applications in various fields of research. In the field of pain management, N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been shown to exhibit analgesic properties in animal models of acute and chronic pain. N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been shown to have anti-convulsant properties, which make it a potential candidate for the treatment of epilepsy.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide is not fully understood. However, it has been proposed that N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide acts on the central nervous system by modulating the activity of specific neurotransmitters, such as serotonin and dopamine. N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has also been found to interact with specific receptors, such as the cannabinoid receptor CB1 and the vanilloid receptor TRPV1.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been found to have various biochemical and physiological effects. In animal models, N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been shown to reduce pain sensitivity and inflammation. N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has also been found to reduce seizure activity in animal models of epilepsy. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been shown to have anxiolytic effects, which make it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide in lab experiments is its high purity and good yields obtained through the synthesis method. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide has been found to have low toxicity levels, which make it a safe compound to use in animal models. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide research. One direction is to further investigate the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide, which will help in the design of experiments that target specific pathways. Another direction is to explore the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide in other fields of research, such as anxiety disorders and neurodegenerative diseases. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide, which will help in the design of clinical trials.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the pure N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide compound. This synthesis method has been reported to yield N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide with high purity and good yields.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-7-12(10-15(14)21-2)18-16(19)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSPKELUCYFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide

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